Fmoc-Trp-OH

Vue d'ensemble

Description

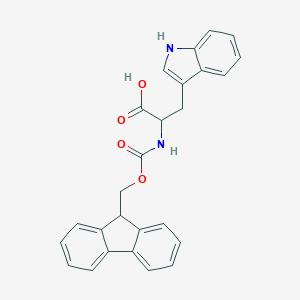

Fmoc-Trp-OH: , also known as N-alpha-fluorenylmethyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group of tryptophan, allowing for selective reactions during peptide assembly .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-Trp-OH is typically synthesized by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Trp-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: DIC and HOBt in an organic solvent like DMF.

Major Products:

Deprotection: L-tryptophan with a free amino group.

Coupling: Peptides with this compound incorporated into the sequence.

Applications De Recherche Scientifique

Chemistry: Fmoc-Trp-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine: this compound is used in the development of peptide-based therapeutics. It is particularly useful in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of peptide-based materials for drug delivery systems .

Mécanisme D'action

The primary function of Fmoc-Trp-OH is to serve as a protecting group for the amino group of tryptophan during peptide synthesis. The Fmoc group is introduced by reacting the amino group with Fmoc-Cl, forming a stable carbamate linkage . During peptide synthesis, the Fmoc group is removed using a base like piperidine, exposing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-Lys-OH: Used for protecting the amino group of lysine.

Fmoc-Ala-OH: Used for protecting the amino group of alanine.

Fmoc-Gly-OH: Used for protecting the amino group of glycine.

Uniqueness: Fmoc-Trp-OH is unique due to the presence of the indole side chain of tryptophan, which can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Activité Biologique

Fmoc-Trp-OH, or 9-fluorenylmethoxycarbonyl L-tryptophan, is a protected form of the amino acid tryptophan commonly used in peptide synthesis. Its biological activity has garnered attention due to its potential applications in drug delivery, enzyme inhibition, and self-assembly into nanostructures. This article reviews the biological activities associated with this compound, supported by research findings and data tables.

1. Inhibition of Enzymatic Activity

Recent studies have explored the inhibitory effects of this compound on various enzymes, particularly butyrylcholinesterase (BChE).

1.1 Selective Inhibition of BChE

A key study demonstrated that this compound significantly inhibits BChE activity compared to other Fmoc-amino acids. The inhibition constant () for Fmoc-Trp was notably lower than for many analogs, indicating a strong binding affinity.

| Fmoc-Amino Acid | Inhibition Constant (, µM) |

|---|---|

| Fmoc-Trp | 200 |

| Fmoc-Phe | >200 |

| Fmoc-Tyr | >200 |

| Fmoc-Leu | 50 |

| Fmoc-Ile | 100 |

The presence of an aromatic side chain in Fmoc-Trp contributes to its effectiveness as an inhibitor, as observed in comparative studies with other amino acids lacking such structures .

2. Self-Assembly and Nanostructure Formation

This compound plays a crucial role in the self-assembly of peptides into nanostructures. Its hydrophobic indole side chain influences the aggregation behavior and stability of assembled structures.

2.1 Nanoparticle Formation

Research indicates that increasing concentrations of this compound lead to larger nanoparticle sizes due to enhanced aggregation. The hydrophobic nature of tryptophan compared to other amino acids like tyrosine affects the hydrophilic-lipophilic balance (HLB), impacting the size and stability of nanoparticles formed during co-assembly processes.

| Amino Acid | Critical Aggregation Concentration (CAC, mg/mL) |

|---|---|

| This compound | 0.04 |

| Fmoc-Tyr-OH | 0.2 |

| Fmoc-Phe-OH | 0.07 |

These findings suggest that this compound can be utilized in designing nanocarriers for drug delivery systems, especially in cancer therapy where targeted delivery is critical .

3. Applications in Drug Delivery

The unique properties of this compound make it an attractive candidate for use in drug delivery systems. Its ability to form stable nanoparticles enhances the bioavailability of poorly soluble drugs.

3.1 Contrast Agents for MRI

This compound has been investigated as a component in contrast agents for magnetic resonance imaging (MRI). The incorporation of tryptophan spacers within these agents has been shown to improve T1 relaxivity, which is essential for enhancing image quality during MRI scans .

4. Case Studies and Research Findings

Several case studies reinforce the biological activity and potential applications of this compound:

- Study on Enzyme Inhibition : A study evaluating various Fmoc-amino acids revealed that modifications on the side chains could lead to higher affinity inhibitors for BChE, with Fmoc-Trp showing significant promise due to its structural properties .

- Nanoparticle Characterization : Research on self-assembled nanoparticles demonstrated that varying the proportion of this compound affects both size and stability, indicating its utility in creating effective drug delivery systems .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35737-15-6 | |

| Record name | Fmoc-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35737-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.